4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

DHODH inhibition structure-activity relationship positional isomer pharmacology

4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2320953-77-1) is a synthetic heterocyclic small molecule composed of a morpholine-3,5-dione core linked via a piperidine spacer to a 2,6-dichlorophenylpropanoyl moiety. Its molecular formula is C18H20Cl2N2O4 with a molecular weight of 399.27 g/mol, and it exhibits computed physicochemical properties including XLogP3 of 2.4 and a topological polar surface area (TPSA) of 66.9 Ų.

Molecular Formula C18H20Cl2N2O4
Molecular Weight 399.27
CAS No. 2320953-77-1
Cat. No. B2733461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
CAS2320953-77-1
Molecular FormulaC18H20Cl2N2O4
Molecular Weight399.27
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C18H20Cl2N2O4/c19-14-2-1-3-15(20)13(14)4-5-16(23)21-8-6-12(7-9-21)22-17(24)10-26-11-18(22)25/h1-3,12H,4-11H2
InChIKeyVLBDTPSSMRYENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2320953-77-1): Structural Identity and Procurement Baseline


4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2320953-77-1) is a synthetic heterocyclic small molecule composed of a morpholine-3,5-dione core linked via a piperidine spacer to a 2,6-dichlorophenylpropanoyl moiety [1]. Its molecular formula is C18H20Cl2N2O4 with a molecular weight of 399.27 g/mol, and it exhibits computed physicochemical properties including XLogP3 of 2.4 and a topological polar surface area (TPSA) of 66.9 Ų [1]. This compound belongs to a broader class of morpholine-3,5-dione derivatives that have been investigated as dihydroorotate dehydrogenase (DHODH) inhibitors, a validated therapeutic target in oncology, immunology, and infectious disease [2]. As of the present analysis, the compound is available through multiple specialty chemical suppliers primarily for research purposes, and no clinical development status has been publicly disclosed.

Why In-Class Substitution of 4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione Is Not Straightforward


Morpholine-3,5-dione derivatives and DHODH inhibitors as a class cannot be freely interchanged for research or procurement purposes because even subtle modifications to the halogen substitution pattern on the phenyl ring profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. The 2,6-dichloro substitution pattern in this compound creates a unique steric and electronic environment around the propanoyl linker that differs fundamentally from the 3,4-dichloro positional isomer (CAS 2319724-89-3) or mono-chloro analogs [1]. Within the DHODH inhibitor class, potency against the human enzyme spans from low nanomolar (e.g., brequinar, IC50 ~5.2 nM) to high micromolar, demonstrating that core scaffold similarity alone is an unreliable predictor of functional activity . Consequently, direct experimental validation is required before substituting this compound with any structural analog, regardless of apparent scaffold similarity.

Quantitative Differentiation Evidence for 4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione Against Closest Analogs and Alternatives


Positional Isomer Differentiation: 2,6-Dichloro vs. 3,4-Dichloro Substitution and Predicted Target Complementarity

The 2,6-dichlorophenyl substitution pattern in this compound (CAS 2320953-77-1) is expected to produce different steric hindrance and hydrogen-bonding capacity compared to the 3,4-dichloro positional isomer (CAS 2319724-89-3), which shares the identical molecular formula (C18H20Cl2N2O4, MW 399.27) and core scaffold [1]. While quantitative IC50 data for both isomers against a common target are not yet publicly available, the ortho-substitution in the 2,6-dichloro analog restricts rotational freedom of the phenyl-propanoyl linker more than the meta/para-substitution of the 3,4-isomer. In structurally analogous DHODH inhibitor series, such positional isomer differences have been shown to shift IC50 values by >10-fold [2]. Researchers should anticipate divergent target engagement profiles when substituting between these isomers.

DHODH inhibition structure-activity relationship positional isomer pharmacology

DHODH Inhibitory Potency Class Benchmarking: Morpholine-3,5-dione Scaffold vs. Established Clinical Inhibitors

The morpholine-3,5-dione scaffold has been confirmed as a DHODH pharmacophore in multiple independent studies. A structurally related morpholine-3,5-dione derivative (BDBM50523221 / CHEMBL4546952) demonstrated human DHODH inhibition with an IC50 of 1.05 µM [1], placing the scaffold within the active range but significantly less potent than the clinical benchmark brequinar (IC50 = 5.2 nM) . The target compound's 2,6-dichlorophenylpropanoyl appendage is designed to occupy the hydrophobic ubiquinone-binding channel, a key determinant of potency. Without direct IC50 data for this specific compound, its potency relative to brequinar (5.2 nM), teriflunomide (IC50 ~388 nM) [2], or leflunomide (IC50 ~2.5 µM) remains uncharacterized, and direct head-to-head enzymatic assay is required.

DHODH inhibition enzyme potency therapeutic benchmark

Physicochemical Differentiation: Computed Lipophilicity and Permeability Profile vs. Clinical DHODH Inhibitors

The computed XLogP3 of 2.4 for this compound [1] places it in a more balanced lipophilicity range compared to brequinar (clogP ~4.5) [2] and teriflunomide (clogP ~2.0) [3]. The TPSA of 66.9 Ų is below the commonly cited 90 Ų threshold for blood-brain barrier penetration, suggesting potential CNS accessibility that is not predicted for larger, more polar DHODH inhibitors [1]. This property profile may offer advantages for neurological or neuro-oncological applications where DHODH inhibition in the CNS compartment is desired, though experimental confirmation of brain penetration is lacking.

ADME prediction lipophilicity blood-brain barrier penetration

Synthetic Tractability and Procurement Lead Time: Piperidine-Morpholine-dione Core vs. Complex Heterocyclic DHODH Inhibitors

The target compound's core scaffold—4-(piperidin-4-yl)morpholine-3,5-dione—is a well-precedented building block available from multiple suppliers, with the free base (CAS 1248032-43-0) and hydrochloride salt (various CAS) commercially stocked [1]. This contrasts with more complex DHODH inhibitor cores such as the quinolinecarboxylic acid of brequinar or the isoxazole scaffold of leflunomide, which require lengthier multi-step syntheses [2]. The modular nature of this compound (piperidine-4-yl-morpholine-3,5-dione coupled to a substituted propanoyl chloride) enables parallel analog generation with shorter synthesis timelines. Current vendor listings indicate 1–2 week lead times for milligram to gram quantities, making it suitable for rapid SAR exploration [3].

synthetic accessibility procurement logistics building block versatility

High-Value Application Scenarios for 4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione Based on Evidence-Linked Differentiation


Primary Screening Hit in DHODH-Targeted Oncology or Immunology Programs

This compound is best deployed as a screening candidate in DHODH-focused drug discovery programs, particularly where the goal is to identify novel chemotypes distinct from the brequinar and leflunomide/teriflunomide structural classes [1]. Given that related morpholine-3,5-dione derivatives show confirmed DHODH inhibitory activity (IC50 ~1.05 µM), this compound should be evaluated in a DCIP-based chromogen reduction assay with brequinar as a positive control (IC50 = 5.2 nM) to establish its initial potency ranking [1]. Its distinct scaffold may circumvent existing intellectual property space occupied by quinolinecarboxylic acid and isoxazole DHODH inhibitors.

Structure-Activity Relationship (SAR) Expansion Around the 2,6-Dichlorophenyl Pharmacophore

The compound serves as a reference point for SAR studies comparing halogen substitution patterns. Researchers investigating the impact of ortho- vs. meta/para-dichloro substitution on target engagement should procure both the 2,6-dichloro derivative (this compound) and the 3,4-dichloro isomer (CAS 2319724-89-3) for parallel testing [2]. Quantitative IC50 differences between these positional isomers will provide critical information about steric tolerance within the target binding pocket and inform the design of next-generation analogs with optimized substituent geometry.

Central Nervous System-Penetrant DHODH Inhibitor Lead Identification

The predicted physicochemical profile (XLogP3 = 2.4, TPSA = 66.9 Ų) suggests this compound may exhibit blood-brain barrier permeability superior to most clinical-stage DHODH inhibitors, which typically have TPSA values exceeding 90 Ų [2]. Programs targeting DHODH in glioblastoma, neuroblastoma, or neuroinflammatory conditions should prioritize this compound for in vitro permeability assessment (PAMPA-BBB or MDCK-MDR1 assay) and in vivo brain-to-plasma ratio determination. Confirmation of CNS exposure would establish a meaningful differentiation axis for procurement relative to peripherally restricted DHODH inhibitors.

Chemical Biology Tool Compound for DHODH-Dependent Metabolic Studies

As a research tool, this compound can be employed to probe DHODH-dependent pyrimidine depletion in cell-based assays, particularly in cancer cell lines known to be sensitive to pyrimidine starvation (e.g., PTEN-mutant or KRAS-driven tumor lines) [1]. Its commercial availability in 10 µmol to 20 mg quantities at entry-level pricing (approximately $69 per 10 µmol as of 2023) makes it accessible for preliminary mechanism-of-action studies before committing to larger-scale analog synthesis [3]. Uridine rescue experiments should be included to confirm on-target DHODH-mediated effects.

Quote Request

Request a Quote for 4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.